tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate
Overview
Description
tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[45]decane-7-carboxylate is a heterocyclic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield higher oxidation state compounds, while reduction could produce more reduced forms of the original compound .
Scientific Research Applications
tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Uniqueness
tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4Compared to similar compounds, it may offer different biological activities and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)15-6-4-5-12(7-15)8(16)13-9(17)14-12/h4-7H2,1-3H3,(H2,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAAVVGTVULJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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